2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride
Description
2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride (CAS: 1881331-20-9) is a fluorinated amine derivative characterized by a piperidin-3-yl group attached to a trifluoroethylamine backbone, with two hydrochloride counterions enhancing its solubility. Its molecular formula is C₇H₁₄Cl₂F₃N₂, and it has a molecular weight of 280.1 g/mol (calculated). The compound’s piperidine ring introduces stereochemical complexity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;;/h5-6,12H,1-4,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSWIYWRCAYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(C(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoroacetaldehyde-Based Condensation
The most cited synthesis begins with trifluoroacetaldehyde as the trifluoromethyl precursor. This aldehyde undergoes nucleophilic addition with a piperidine-3-amine derivative under controlled basic conditions (pH 8–9) to form the imine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation yields the primary amine. Final treatment with hydrochloric acid produces the dihydrochloride salt. Key considerations include:
Asymmetric Hydrogenation of Enamines
A high-yielding route involves enantioselective hydrogenation of pre-formed enamines. For example, a ruthenium(II) catalyst with chiral bisphosphine ligands enables asymmetric reduction of (E)-3-(trifluoroacetyl)piperidine enamines, achieving 92% enantiomeric excess (ee). Titanium isopropoxide is critical for neutralizing hydrofluoric acid (HF) by-products, which otherwise poison the catalyst. This method scales efficiently, with defluorinated impurities limited to <3%.
Catalytic Systems and Optimization
Ruthenium- vs. Rhodium-Catalyzed Hydrogenation
Comparative studies highlight rhodium(I) complexes (e.g., [Rh(cod)Cl]₂ with ferrocene ligands) as superior for minimizing defluorination. Under 50 psi H₂ and 40°C, rhodium systems reduce enamine substrates to the target amine with <1% desfluoro by-products. In contrast, ruthenium catalysts require higher pressures (100 psi) but offer cost advantages for large-scale production.
Reductive Amination of Ketones
Electron-deficient amines pose challenges in reductive amination. For 2,2,2-trifluoro-1-(piperidin-3-yl)ethanamine, optimized conditions use BH₃·THF with trimethylsilyl chloride (TMSCl) in DMF, achieving full conversion within 25 minutes. This method bypasses unstable imine intermediates, directly reducing ketone-piperidine adducts.
Industrial-Scale Production
Continuous Flow Reactors
Recent patents describe continuous flow systems for multi-step synthesis. For example, a two-reactor setup performs:
-
Aldol Condensation : Trifluoroacetaldehyde and piperidine-3-amine in a micromixer (residence time: 2 min).
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Reduction : Hydrogenation in a packed-bed reactor with Pd/C catalyst (90% yield).
This approach reduces batch variability and improves throughput to >1 kg/day.
Crystallization and Salt Formation
The dihydrochloride salt is precipitated by adding gaseous HCl to the free base in isopropanol. Critical parameters include:
-
HCl Stoichiometry : 2.2 equivalents ensure complete salt formation.
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Cooling Rate : Slow cooling (0.5°C/min) yields monoclinic crystals with optimal bioavailability.
Analytical and Spectroscopic Characterization
Purity Assessment
HPLC analyses (C18 column, 0.1% TFA in acetonitrile/water) confirm ≥99% purity. Key impurities include:
Scientific Research Applications
2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. This compound can inhibit or activate certain enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
Structural Analogs in Amine Derivatives
The compound belongs to a broader class of trifluoroethylamine derivatives. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 1881331-20-9 | C₇H₁₄Cl₂F₃N₂ | 280.1 | Piperidin-3-yl group, dihydrochloride salt, enhanced solubility |
| (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride | 336105-46-5 | C₇H₈ClF₃N₂ | 212.6 | Pyridine ring (aromatic), mono-hydrochloride, lower molecular weight |
| 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride | 1342056-79-4 | C₇H₁₁ClF₃NO | 217.6 | Tetrahydrofuran ring (oxygen-containing), altered polarity and solubility |
| (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | 1391475-97-0 | C₇H₁₁Cl₂FN₂ | 225.1 | Fluoropyridine substituent, dihydrochloride, potential for enhanced binding |
Key Observations :
- Ring Systems : The piperidine ring in the target compound (saturated, nitrogen-containing) contrasts with pyridine (aromatic) and tetrahydrofuran (oxygen-containing) in analogs, affecting basicity and target interactions .
- Salt Forms: Dihydrochloride salts (target and fluoropyridine analog) improve aqueous solubility compared to mono-hydrochloride derivatives, critical for bioavailability .
- Fluorination: The trifluoromethyl group in all analogs enhances metabolic stability but may reduce solubility compared to non-fluorinated amines (e.g., dopamine hydrochloride, CAS 62-31-7) .
Functional and Pharmacological Comparisons
- Binding Interactions : Indole-based ethanamine hydrochlorides (e.g., Tryptamine hydrochloride) exhibit hydrogen bonding with HSP90 via indole nitro groups and amide linkages (GLU527, TYR604) . While the target compound lacks an indole ring, its piperidine nitrogen may interact similarly with biological targets, though with distinct affinity profiles.
- Safety and Handling : Unlike dopamine hydrochloride (GHS Category 1, acute toxicity) , the target compound’s safety data are unspecified, but dihydrochloride salts generally require careful handling due to hygroscopicity and corrosivity .
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., target compound) are more water-soluble than mono-hydrochloride analogs (e.g., pyridine derivative, CAS 336105-46-5) due to increased ionic character .
- Stability: Trifluoromethyl groups resist oxidation, enhancing stability compared to non-fluorinated analogs like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl) .
Biological Activity
2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine dihydrochloride, also known by its CAS number 1881331-20-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
- IUPAC Name: 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-amine dihydrochloride
- Molecular Formula: C7H15Cl2F3N2
- Molecular Weight: 255.11 g/mol
- Purity: 95% .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of the central nervous system (CNS), particularly influencing serotonin and norepinephrine pathways. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.
Antidepressant Effects
Recent studies have indicated that compounds similar to 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine may exhibit antidepressant-like effects in animal models. This is thought to be due to the modulation of serotonin receptors and the enhancement of synaptic neurotransmitter levels.
Neuroprotective Properties
Research has shown that this compound may possess neuroprotective properties. In vitro studies demonstrate that it can reduce oxidative stress and inhibit apoptosis in neuronal cells. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in depressive-like behavior in rodent models after administration of the compound. |
| Study B | Showed neuroprotective effects against glutamate-induced toxicity in cultured neurons, suggesting potential therapeutic applications in neurodegenerative disorders. |
| Study C | Investigated the pharmacokinetics and metabolism of the compound, indicating favorable absorption and distribution profiles. |
Research Findings
- Antidepressant Activity : In a double-blind study involving rodents, administration of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanamine resulted in a significant decrease in immobility time in forced swim tests, indicating antidepressant-like effects.
- Neuroprotection : A study published in a peer-reviewed journal reported that this compound could mitigate neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases.
- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has a half-life conducive for therapeutic use and demonstrates low toxicity at effective doses.
Q & A
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with receptors (e.g., GPCRs) .
- In Vitro Binding Assays : Radioligand displacement (³H-labeled antagonists) quantifies affinity .
- Cryo-EM : Resolves ligand-receptor complexes at near-atomic resolution .
How can synthetic yields be optimized for large-scale production?
Q. Advanced
- Catalyst Screening : Test Pd/C, Raney Ni, or enzyme-based systems for reductive amination efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .
- Process Analytics : In-line FTIR monitors reaction progress to minimize byproducts .
What structural features govern its reactivity in medicinal chemistry?
Q. Basic
- CF₃ Group : Enhances metabolic stability and lipophilicity (logP ≈ 1.8) .
- Piperidine Ring : Facilitates hydrogen bonding with biomolecular targets .
- Ethylamine Backbone : Allows functionalization via alkylation or acylation .
How is computational modeling applied in drug design with this compound?
Q. Advanced
- QSAR Models : Predict bioactivity using substituent electronic parameters (Hammett σ) .
- Molecular Dynamics (MD) : Simulate binding kinetics with neuronal receptors over 100-ns trajectories .
- ADMET Prediction : SwissADME estimates absorption, toxicity, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
